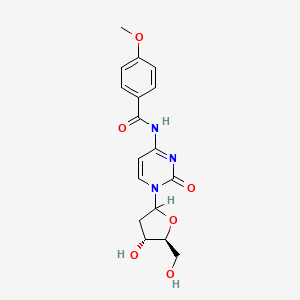

N-4-anisoyl-2'-deoxycytidine

説明

特性

CAS番号 |

48212-99-3 |

|---|---|

分子式 |

C17H19N3O6 |

分子量 |

361.3 g/mol |

IUPAC名 |

N-[1-[(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide |

InChI |

InChI=1S/C17H19N3O6/c1-25-11-4-2-10(3-5-11)16(23)18-14-6-7-20(17(24)19-14)15-8-12(22)13(9-21)26-15/h2-7,12-13,15,21-22H,8-9H2,1H3,(H,18,19,23,24)/t12-,13+,15?/m1/s1 |

InChIキー |

ZASFNFUJGOZQBW-NEJHNUGDSA-N |

異性体SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C[C@H]([C@@H](O3)CO)O |

正規SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O |

同義語 |

2'-deoxy-N-4-anisoylcytidine N-4-anisoyl-2'-deoxycytidine N-4-anisoyldeoxycytidine |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-4-anisoyl-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-4-anisoyl-2'-deoxycytidine is a protected nucleoside analog of critical importance in the chemical synthesis of oligonucleotides, which are foundational tools in molecular biology, diagnostics, and therapeutics. The anisoyl group serves as a protecting moiety for the exocyclic amine of deoxycytidine, preventing unwanted side reactions during the automated solid-phase synthesis of DNA strands. A thorough understanding of its physicochemical properties is paramount for optimizing synthesis protocols, ensuring the integrity of the final oligonucleotide product, and developing robust purification and handling procedures. This guide provides a comprehensive overview of the core physicochemical characteristics of N-4-anisoyl-2'-deoxycytidine, supported by experimental data and established scientific principles.

Chemical Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in various chemical and physical environments. For N-4-anisoyl-2'-deoxycytidine, these are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₉N₃O₆ | [1][2] |

| Molecular Weight | 361.35 g/mol | [1][2][3] |

| CAS Number | 48212-99-3 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 175-180 °C (with decomposition) | [2] |

dot graph { layout=neato; node [shape=plaintext]; "C17H19N3O6" [pos="0,1.5!"]; "MW: 361.35" [pos="0,0.5!"]; "CAS: 48212-99-3" [pos="0,-0.5!"]; "Solid" [pos="0,-1.5!"]; "Core Properties" -> "C17H19N3O6"; "Core Properties" -> "MW: 361.35"; "Core Properties" -> "CAS: 48212-99-3"; "Core Properties" -> "Solid"; } doted Core Properties of N-4-anisoyl-2'-deoxycytidine

Solubility Profile

The solubility of N-4-anisoyl-2'-deoxycytidine is a critical parameter for its handling and use in synthetic chemistry, particularly in the preparation of phosphoramidite solutions for oligonucleotide synthesis.

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | [2] |

| Methanol | Slightly soluble | [2] |

| Acetonitrile | Commonly used as a solvent for the phosphoramidite derivative in oligonucleotide synthesis. | [4] |

| Water | Poorly soluble. |

The limited solubility in some common organic solvents necessitates careful consideration when preparing solutions for synthesis and purification. For oligonucleotide synthesis, the phosphoramidite derivative of N-4-anisoyl-2'-deoxycytidine is typically dissolved in anhydrous acetonitrile.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the identification and characterization of N-4-anisoyl-2'-deoxycytidine, ensuring its purity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum would exhibit characteristic signals for the protons of the deoxyribose sugar, the cytidine base, and the N-4-anisoyl protecting group. Key expected signals would include:

-

Anisoyl group: A singlet for the methoxy protons around 3.8 ppm and doublets in the aromatic region (around 7-8 ppm) for the phenyl protons.

-

Deoxyribose moiety: A series of multiplets for the sugar protons between 2.0 and 6.5 ppm.

-

Cytidine base: Doublets for the H5 and H6 protons of the pyrimidine ring, typically in the range of 6-8 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. Expected chemical shifts would include:

-

Anisoyl group: A signal for the methoxy carbon around 55 ppm, signals for the aromatic carbons between 110 and 165 ppm, and a signal for the carbonyl carbon around 165-170 ppm.

-

Deoxyribose moiety: Signals for the sugar carbons in the range of 60-90 ppm.

-

Cytidine base: Signals for the pyrimidine carbons between 95 and 165 ppm.

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for quantifying the concentration of N-4-anisoyl-2'-deoxycytidine in solution and for monitoring reactions. The anisoyl group introduces a strong chromophore, resulting in a distinct UV absorption profile. The UV spectrum of anisole in methanol shows a characteristic absorption peak around 325 nm.[5] The N-4-anisoyl-2'-deoxycytidine is expected to have a similar absorption maximum, likely with a slight shift due to the conjugation with the cytidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of N-4-anisoyl-2'-deoxycytidine. The expected exact mass can be calculated from its molecular formula (C₁₇H₁₉N₃O₆) and would be a key identifier in high-resolution mass spectrometry.

Stability Profile

The stability of the N-4-anisoyl protecting group is a crucial aspect of its function. It must be stable enough to withstand the conditions of oligonucleotide synthesis while being readily removable under specific deprotection conditions.

pH Stability and Hydrolysis Kinetics

The N-4-anisoyl group is an amide linkage and is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is highly dependent on the pH of the solution.

-

Acidic Conditions: Under strongly acidic conditions, the glycosidic bond of the deoxyribose sugar is more labile than the N-acyl bond. However, prolonged exposure to milder acidic conditions can lead to the removal of the anisoyl group.

-

Basic Conditions: The N-4-anisoyl group is designed to be cleaved under basic conditions, typically using aqueous ammonia or a mixture of aqueous ammonia and methylamine (AMA).[6][7] The kinetics of this hydrolysis are critical for efficient deprotection during oligonucleotide synthesis. The hydrolysis of N-acyl protecting groups generally follows pseudo-first-order kinetics under these conditions.

Thermal Stability

N-4-anisoyl-2'-deoxycytidine is a solid that melts with decomposition at a relatively high temperature range of 175-180 °C.[2] This indicates good thermal stability at ambient and moderately elevated temperatures. However, for long-term storage, it is recommended to keep the compound at -20°C to minimize any potential degradation.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and deprotection of N-4-anisoyl-2'-deoxycytidine, based on established methods for N-acylation of nucleosides.

Synthesis of N-4-anisoyl-2'-deoxycytidine

The synthesis of N-4-anisoyl-2'-deoxycytidine is typically achieved through the acylation of the exocyclic amine of 2'-deoxycytidine. A common method involves the use of an activated acylating agent.

Objective: To introduce the N-4-anisoyl protecting group onto the 2'-deoxycytidine nucleoside.

Materials:

-

2'-deoxycytidine

-

Anisoyl chloride or another activated derivative of anisic acid

-

Pyridine (as a solvent and base)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Dissolution: Dissolve 2'-deoxycytidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Acylation: Cool the solution in an ice bath and slowly add a slight excess of anisoyl chloride dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess anisoyl chloride by adding a small amount of water or methanol.

-

Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent like DCM and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to obtain pure N-4-anisoyl-2'-deoxycytidine.

dot graph { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

"2'-deoxycytidine" -> "Dissolution in Pyridine"; "Dissolution in Pyridine" -> "Acylation with Anisoyl Chloride"; "Acylation with Anisoyl Chloride" -> "Reaction Monitoring (TLC)"; "Reaction Monitoring (TLC)" -> "Quenching"; "Quenching" -> "Work-up"; "Work-up" -> "Purification (Chromatography)"; "Purification (Chromatography)" -> "N-4-anisoyl-2'-deoxycytidine"; } doted Synthesis Workflow for N-4-anisoyl-2'-deoxycytidine

Deprotection of the N-4-anisoyl Group

The removal of the N-4-anisoyl group is a critical step at the end of oligonucleotide synthesis to yield the final, unmodified DNA strand.

Objective: To efficiently and completely remove the N-4-anisoyl protecting group from the cytidine base.

Materials:

-

N-4-anisoyl-protected oligonucleotide (on solid support or in solution)

-

Concentrated aqueous ammonium hydroxide (28-30%) or a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA)

-

Sealed reaction vial

-

Heating block or oven

Procedure using Aqueous Ammonia:

-

Treatment: Place the N-4-anisoyl-protected substrate in a sealed vial. Add concentrated aqueous ammonium hydroxide.

-

Incubation: Seal the vial tightly and heat at a controlled temperature (e.g., 55°C) for a specified duration (typically several hours). The exact time and temperature will depend on the other protecting groups present in the oligonucleotide.

-

Evaporation: After the reaction is complete, cool the vial to room temperature and carefully open it in a well-ventilated fume hood. Evaporate the ammonia solution to dryness.

-

Further Processing: The deprotected oligonucleotide is then ready for purification by methods such as HPLC or gel electrophoresis.

Procedure using AMA:

-

Treatment: Place the substrate in a sealed vial and add the freshly prepared AMA solution.

-

Incubation: Seal the vial tightly and heat to 65°C for 10-15 minutes for rapid deprotection.[7]

-

Evaporation: Cool the vial and evaporate the AMA solution.

-

Further Processing: Proceed with the purification of the deprotected oligonucleotide.

dot graph { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [color="#FBBC05"];

"N-4-anisoyl-protected Oligonucleotide" -> "Treatment with Base\n(Ammonia or AMA)"; "Treatment with Base\n(Ammonia or AMA)" -> "Incubation\n(Heat)"; "Incubation\n(Heat)" -> "Evaporation"; "Evaporation" -> "Purification of\nDeprotected Oligonucleotide"; } doted Deprotection Workflow for the N-4-anisoyl Group

Conclusion

N-4-anisoyl-2'-deoxycytidine is a cornerstone molecule in the synthesis of custom DNA oligonucleotides. Its physicochemical properties, including solubility, spectroscopic characteristics, and stability, are integral to its successful application. A comprehensive understanding of these properties, as detailed in this guide, enables researchers and drug development professionals to optimize synthetic protocols, ensure the quality of their oligonucleotide products, and ultimately advance their scientific and therapeutic goals. The provided experimental workflows offer a practical foundation for the synthesis and deprotection of this essential building block in nucleic acid chemistry.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000014). Available from: [Link]

-

Trivedi, M. K., Branton, A., Trivedi, D., & Jana, S. (2015). Thermal, Spectroscopic and Chemical Characterization of Biofield Energy Treated Anisole. ResearchGate. Available from: [Link]

-

Plesniak, L. A., et al. (2018). N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA. Nucleic Acids Research, 46(12), 5906–5917. Available from: [Link]

-

PubChem. N4-Anisoyl-2'-deoxycytidine. National Center for Biotechnology Information. Available from: [Link]

-

Alam Sakib, S., et al. (2021). Experimental and in silico 1H NMR and 13C NMR isotropic chemical... ResearchGate. Available from: [Link]

-

Glen Research. Deprotection Guide. Available from: [Link]

-

Yildiz, S., & Talinli, N. (2018). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Hacettepe Journal of Biology and Chemistry, 46(1), 59-67. Available from: [Link]

-

Divakar, K. J., et al. (2003). Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1321-1325. Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Papakyriakou, A., et al. (2021). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 26(16), 4945. Available from: [Link]

-

Dikshit, A., et al. (1988). Naphthaloyl group: A new selective amino protecting group for deoxynucleosides in oligonucleotide synthesis. Nucleic Acids Research, 16(14), 6813–6827. Available from: [Link]

-

Zhang, Y., et al. (2019). Achieving Balanced Energetics through Cocrystallization. Crystal Growth & Design, 19(11), 6185–6193. Available from: [Link]

-

Gendron, F. P., et al. (2010). 3D 1H–13C–14N correlation solid-state NMR spectrum. Journal of Magnetic Resonance, 204(2), 311-314. Available from: [Link]

-

Chan, K. K., et al. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 68(7), 807-812. Available from: [Link]

-

Ben-sedrine, F., et al. (2020). Theoretical Study of the Structure, Spectroscopic Properties and Anti-cancer Activity of Tetrahydrochromeno[4,3-b]quinolines. ResearchGate. Available from: [Link]

-

Zhou, J., et al. (2014). Spectroscopic Studies on the Interaction of Quercetin–Terbium(III) Complex with Calf Thymus DNA. ResearchGate. Available from: [Link]

-

NIST. Anisole. NIST WebBook, SRD 69. Available from: [Link]

-

SpectraBase. 5'-(N-Anisoyl-5'-anilidophosphatoyldeoxycytidin-3'-yloxyphosphoryl)-N-anisoyldeoxycytidine, triethylammonium salt. Available from: [Link]

-

Dash, A. C., et al. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (7), 1503-1508. Available from: [Link]

-

Asif, M. (2014). To identify and quantify anethole in the essential oil of fruits of Illicium verum Hook (star anise) and in vivo in rat plasma using reverse-phase liquid chromatography. ResearchGate. Available from: [Link]

-

Al-Otaibi, J. S., et al. (2020). Experimental and Density Functional Theory Characteristics of Ibrutinib, a Bruton's Kinase Inhibitor Approved for Leukemia Treatment. Molecules, 25(18), 4239. Available from: [Link]

-

Khan, A. A., & Khan, Z. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Available from: [Link]

-

Dash, A. C., et al. (1982). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (11), 2065-2071. Available from: [Link]

Sources

- 1. N4-Anisoyl-2'-deoxycytidine | C17H19N3O6 | CID 191072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N4-ANISOYL-2'-DEOXYCYTIDINE CAS#: 48212-99-3 [m.chemicalbook.com]

- 3. N4-Anisoyl-2'-deoxycytidine | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. glenresearch.com [glenresearch.com]

A Technical Guide to the N-4-Anisoyl Protecting Group in 2'-Deoxycytidine for Oligonucleotide Synthesis

Abstract

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements from PCR and DNA sequencing to synthetic biology and nucleic acid therapeutics. The success of this synthesis relies on the precise and controlled assembly of nucleoside monomers. This guide provides an in-depth technical analysis of the N-4-anisoyl group as a critical protecting group for the exocyclic amine of 2'-deoxycytidine. We will explore its mechanism of action, its role within the phosphoramidite synthesis cycle, the specifics of its removal, and the chemical rationale for its widespread use. This document is intended for researchers, chemists, and drug development professionals who utilize or develop synthetic oligonucleotides.

The Imperative for Protection in Oligonucleotide Synthesis

The automated chemical synthesis of DNA and RNA is a cyclical process of adding one nucleotide at a time to a growing chain. The standard and most efficient method used today is phosphoramidite chemistry.[1][] This process, however, is complicated by the polyfunctional nature of the nucleoside building blocks. Each monomer contains multiple reactive sites: the 5'- and 3'-hydroxyl groups of the deoxyribose sugar and the exocyclic amino groups on the nucleobases adenine (A), guanine (G), and cytosine (C).[3]

To ensure the specific formation of the desired 3'-to-5' phosphodiester linkage and to prevent unwanted side reactions, all other reactive sites must be temporarily masked with protecting groups.[4][5] These groups must be stable throughout the synthesis cycles but readily removable under conditions that do not damage the final oligonucleotide product.[6]

Specifically, protection is required for:

-

The 5'-Hydroxyl Group: Typically protected by an acid-labile dimethoxytrityl (DMT) group, which is removed at the beginning of each synthesis cycle to allow for chain elongation.[7]

-

The Phosphorus Moiety: A 2-cyanoethyl group is commonly used to protect the phosphite triester intermediate, which is removed at the end of the synthesis under mild basic conditions.[8]

-

The Exocyclic Amino Groups (N-protection): The primary amino groups on A, C, and G are nucleophilic and would otherwise react with the activated phosphoramidite monomers.[3] Acyl protecting groups are typically employed for this purpose.

This guide focuses on the N-4-anisoyl group, a specialized acyl protecting group for the N4 position of 2'-deoxycytidine.

N-4-Anisoyl-2'-Deoxycytidine: A Profile

The exocyclic amino group of deoxycytidine is particularly reactive and requires robust protection to prevent side reactions during oligonucleotide synthesis. The N-4-anisoyl group serves this purpose effectively.

Chemical Structure:

The structure consists of a 2'-deoxycytidine molecule where the exocyclic amine at the N4 position is acylated with an anisoyl group (4-methoxybenzoyl group).

Caption: Chemical structure of N-4-anisoyl-2'-deoxycytidine.[9]

The addition of the electron-donating methoxy group to the benzoyl ring is a key feature that modulates the lability of the protecting group, a critical aspect for the final deprotection step.

Mechanism of Action in the Phosphoramidite Synthesis Cycle

The N-4-anisoyl-protected deoxycytidine is not used directly but is first converted into a 3'-phosphoramidite monomer. This "building block" is then incorporated into the growing oligonucleotide chain on a solid support using an automated synthesizer.[4][10] The synthesis proceeds in a four-step cycle for each nucleotide addition.

The Four-Step Synthesis Cycle

-

Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleotide bound to the solid support, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. This exposes the 5'-hydroxyl group for the next reaction.[1][7] The N-4-anisoyl group is stable under these acidic conditions.

-

Coupling: The N-4-anisoyl-2'-deoxycytidine phosphoramidite is activated by a weak acid, such as tetrazole or a derivative. The activated intermediate is then attacked by the free 5'-hydroxyl group of the support-bound nucleotide.[6] This forms a new, albeit unstable, phosphite triester linkage. The coupling reaction is extremely efficient, typically exceeding 99%.[1]

-

Capping: To prevent the accumulation of shorter, failure sequences (n-1mers), any unreacted 5'-hydroxyl groups are permanently blocked ("capped"). This is achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[1]

-

Oxidation: The unstable phosphite triester bond is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.[] This stabilizes the internucleotide linkage, and the cycle can be repeated to add the next nucleotide.

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

The Deprotection Mechanism: Releasing the Final Product

After the final nucleotide has been added and the terminal 5'-DMT group is removed, the synthetic oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed in a final deprotection step.

The N-4-anisoyl group, like other N-acyl protectors and the 2-cyanoethyl phosphate protecting group, is base-labile. The standard procedure involves heating the solid support with the completed oligonucleotide in concentrated aqueous ammonium hydroxide (NH₄OH).[7]

The chemical mechanism is a base-catalyzed hydrolysis of the amide bond:

-

A hydroxide ion (or ammonia molecule) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anisoyl group.

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, breaking the amide bond and releasing the free amino group on the cytosine base. The anisoyl group is released as 4-methoxybenzamide.

Caption: Mechanism for the base-catalyzed deprotection of the N-4-anisoyl group.

Lability and Deprotection Kinetics

The rate of removal of N-acyl protecting groups is a critical parameter. The group must be stable enough to survive the entire synthesis but be removed efficiently without damaging the oligonucleotide. The electron-donating nature of the para-methoxy group on the anisoyl ring makes the carbonyl carbon slightly less electrophilic compared to an unsubstituted benzoyl group. This subtly influences its hydrolysis rate.

| Protecting Group | Common Nucleobase | Typical Deprotection Conditions | Relative Cleavage Rate |

| N-4-Anisoyl | dC | Conc. NH₄OH, 55°C, 5-8 hours | Moderate |

| N-6-Benzoyl | dA, dC | Conc. NH₄OH, 55°C, 5-8 hours | Moderate[11] |

| N-2-Isobutyryl | dG | Conc. NH₄OH, 55°C, >12 hours | Slow[7][11] |

| N-4-Acetyl | dC | Conc. NH₄OH, 55°C, < 2 hours | Fast[11] |

| Phenoxyacetyl (PAC) | dA, dG | Conc. NH₄OH, Room Temp, ~2 hours | Very Fast[11] |

Table 1: Comparison of common N-acyl protecting groups. Deprotection times are approximate and can vary with sequence context and other modifications.

The moderate lability of the anisoyl group makes it compatible with the standard deprotection protocols required for the more robust isobutyryl group on guanine, ensuring that all protecting groups can be removed in a single step.[7] For highly sensitive or modified oligonucleotides, faster-cleaving groups like phenoxyacetyl (PAC) or ultramild protecting groups may be necessary.[12][13]

Experimental Protocol: Standard Deprotection of an Oligonucleotide

This protocol outlines the final cleavage and deprotection step for a DNA oligonucleotide synthesized using standard phosphoramidites, including N-4-anisoyl-2'-deoxycytidine.

Materials:

-

Dried CPG (Controlled Pore Glass) solid support with synthesized oligonucleotide.

-

Concentrated ammonium hydroxide (~28-30%).

-

2 mL screw-cap vials.

-

Heating block or oven set to 55°C.

-

Centrifugal vacuum concentrator (e.g., SpeedVac).

-

Nuclease-free water.

Procedure:

-

Transfer Support: Carefully transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.

-

Add Ammonium Hydroxide: Add 1.0 mL of concentrated ammonium hydroxide to the vial. Ensure the CPG is fully submerged.

-

Seal and Incubate: Tightly seal the vial cap. It is crucial to ensure a proper seal to prevent ammonia gas from escaping upon heating.

-

Heating: Place the vial in a heating block or oven set to 55°C. Incubate for a minimum of 8 hours (or overnight) to ensure complete removal of all base and phosphate protecting groups.

-

Cooling: After incubation, remove the vial and allow it to cool completely to room temperature before opening.

-

Transfer Supernatant: Carefully pipette the ammonium hydroxide supernatant, which now contains the cleaved and deprotected oligonucleotide, into a new, clean microcentrifuge tube. Be careful not to transfer any of the CPG beads.

-

Evaporation: Place the tube in a centrifugal vacuum concentrator and dry the sample completely. This will remove the ammonia and reduce the sample to a small pellet.

-

Resuspension: Resuspend the oligonucleotide pellet in a desired volume of nuclease-free water or a suitable buffer (e.g., TE buffer). The sample is now ready for quantification and downstream applications.

Conclusion

The N-4-anisoyl group is a highly effective and reliable choice for the protection of the exocyclic amine of 2'-deoxycytidine in automated phosphoramidite-based oligonucleotide synthesis. Its stability under the acidic conditions of detritylation and its predictable, moderate lability in basic deprotection conditions make it compatible with standard synthesis and cleavage protocols. By preventing unwanted side reactions at the N4 position, the anisoyl group ensures the high fidelity and yield of the final synthetic DNA product, underpinning its critical role in both research and industrial applications.

References

- Current Protocols in Nucleic Acid Chemistry. (n.d.). Protection of Nucleosides for Oligonucleotide Synthesis.

- Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis.

- PubChem. (n.d.). N4-Anisoyl-2'-deoxycytidine. National Center for Biotechnology Information.

- Hayakawa, Y., et al. (2018). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks. MDPI.

- BOC Sciences. (n.d.). Phosphoramidite Chemistry for DNA and RNA Synthesis.

- Biotage. (2022). Solid Phase Oligonucleotide Synthesis.

- BOC Sciences. (n.d.). Phosphoramidites.

- Wikipedia. (n.d.). Nucleoside phosphoramidite.

- Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL press.

- ResearchGate. (n.d.). On-demand synthesis of phosphoramidites.

- Eriyagama, D. N. A. M., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron Letters, 55(18), 2977-2980.

- Xu, Y., et al. (2012). Oligonucleotide synthesis under mild deprotection conditions. Nucleic Acids Research, 40(13), e102.

- Current Protocols. (2024). Oligodeoxynucleotide Synthesis Under Non-Nucleophilic Deprotection Conditions.

- Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis.

- BOC Sciences. (n.d.). What Are Phosphoramidites?.

- The Animated Chemist. (2023). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube.

- Hayakawa, Y., et al. (2018). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 23(11), 2947.

Sources

- 1. twistbioscience.com [twistbioscience.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 5. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. m.youtube.com [m.youtube.com]

- 7. biotage.com [biotage.com]

- 8. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N4-Anisoyl-2'-deoxycytidine | C17H19N3O6 | CID 191072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oligodeoxynucleotide Synthesis Under Non-Nucleophilic Deprotection Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and development of N-4-anisoyl-2'-deoxycytidine

An In-Depth Technical Guide on the Discovery and Development of N-4-anisoyl-2'-deoxycytidine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-4-anisoyl-2'-deoxycytidine, a molecule situated at the intersection of synthetic chemistry and drug development. We will explore the rationale behind its design, its synthesis, and its critical applications, moving from its role as a cornerstone in oligonucleotide synthesis to its potential as a therapeutic agent.

Introduction: The Significance of Modifying 2'-Deoxycytidine

2'-Deoxycytidine is a fundamental building block of deoxyribonucleic acid (DNA). In the realm of therapeutics, nucleoside analogs—molecules that mimic natural nucleosides—have become powerful drugs against viral infections and cancer.[1][2] The core strategy behind these analogs is their ability to be incorporated into nascent DNA or RNA chains, where they can terminate replication or disrupt genetic function.[1][3]

However, the parent molecule, 2'-deoxycytidine, and its simple analogs often face significant limitations, including rapid degradation by enzymes like cytidine deaminase and poor cellular uptake due to their hydrophilic nature.[4] To overcome these challenges, medicinal chemists have long pursued the chemical modification of nucleosides. One highly successful strategy involves the acylation of the exocyclic amino group at the N-4 position of the cytosine ring.[4][5] This modification can protect the molecule from deamination, enhance its lipophilicity for better cell membrane penetration, and create a prodrug that releases the active compound intracellularly.[4]

The N-4-anisoyl modification—the addition of a p-methoxybenzoyl group—is a particularly strategic choice. This guide delves into the discovery and multifaceted development of N-4-anisoyl-2'-deoxycytidine, a testament to the power of nuanced chemical design.

The N-4-Anisoyl Group: A Tale of Two Functions

The anisoyl group was not chosen arbitrarily. Its specific electronic and steric properties make it uniquely suited for two distinct, yet critical, applications: as a protecting group in chemical synthesis and as a potential prodrug moiety in pharmacology.

Function 1: A Precisely Tuned Protecting Group for Oligonucleotide Synthesis

The automated solid-phase synthesis of DNA oligonucleotides via the phosphoramidite method is a cornerstone of modern molecular biology and therapeutics (e.g., antisense therapies, siRNA). This process involves the sequential addition of nucleotide building blocks. To prevent unwanted side reactions, the reactive functional groups on the nucleobases, particularly the exocyclic amino groups of cytosine, adenine, and guanine, must be temporarily masked with protecting groups.[6][7]

Common protecting groups include benzoyl (Bz) for cytosine and adenine, and isobutyryl (iBu) for guanine.[6] The N-4-anisoyl group on deoxycytidine serves a similar purpose but offers refined control over the deprotection step. The methoxy group on the phenyl ring is electron-donating, making the anisoyl group more labile (easier to remove) under basic conditions than the standard benzoyl group. This allows for milder deprotection protocols, which are essential when synthesizing oligonucleotides containing other sensitive, non-canonical modifications.[8][9] The ability to fine-tune deprotection chemistry is critical for creating complex, modified DNA strands for advanced research and therapeutic applications.[10]

Function 2: A Prodrug Moiety for Enhanced Bioavailability

In drug development, N-4 acylation is a proven prodrug strategy.[4][5] Studies on various N-4-acyl-deoxycytidine analogs have demonstrated significantly improved biological activity compared to their parent compounds.[5] For instance, N4-acyl modifications on 2',3'-dideoxy-5-fluorocytidine nucleosides led to a marked improvement in anti-HIV-1 activity.[5] The N-4-anisoyl group, by increasing the molecule's lipophilicity, can enhance its ability to cross cell membranes. Once inside the cell, endogenous esterases can cleave the amide bond, releasing the active 2'-deoxycytidine analog to be phosphorylated and exert its therapeutic effect. This approach effectively bypasses metabolic barriers that would otherwise inactivate the drug.

Synthesis and Physicochemical Properties

The synthesis of N-4-anisoyl-2'-deoxycytidine is a multi-step process that requires careful control of protecting groups for the hydroxyl functions of the deoxyribose sugar. A generalized, yet field-proven, protocol is outlined below.

Experimental Protocol: Synthesis of N-4-anisoyl-2'-deoxycytidine

This protocol describes a common laboratory-scale synthesis.

-

Protection of Hydroxyl Groups: Start with 2'-deoxycytidine. The 3'- and 5'-hydroxyl groups of the deoxyribose ring are first protected to prevent them from reacting in subsequent steps. A common protecting group is the dimethoxytrityl (DMT) group for the 5'-hydroxyl and a silyl ether for the 3'-hydroxyl.[11]

-

Acylation of the N-4 Amino Group: The hydroxyl-protected 2'-deoxycytidine is dissolved in a suitable aprotic solvent (e.g., pyridine or dichloromethane).

-

Reagent Addition: An excess of p-anisoyl chloride (4-methoxybenzoyl chloride) is added dropwise to the solution at 0°C. The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: The reaction is quenched by the addition of methanol. The solvent is then removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine.

-

Purification (Protected Intermediate): The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product (the fully protected N-4-anisoyl-2'-deoxycytidine) is purified by silica gel column chromatography.

-

Deprotection of Hydroxyl Groups: The purified, fully protected intermediate is treated with an appropriate deprotecting agent to remove the hydroxyl-protecting groups (e.g., an acid like trichloroacetic acid for the DMT group, and a fluoride source like TBAF for silyl ethers).

-

Final Purification: The final product, N-4-anisoyl-2'-deoxycytidine, is purified via recrystallization or column chromatography to yield a crystalline solid.[12]

A diagram illustrating the core acylation step is provided below.

Caption: The four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.

Future Outlook: N-4-anisoyl-2'-deoxycytidine in Drug Discovery

While its role in synthesis is well-established, the potential of N-4-anisoyl-2'-deoxycytidine as a therapeutic agent remains an area of active exploration. The success of other N-4-acylated nucleosides provides a strong rationale for investigating its biological activity. [4][5] The anisoyl group could serve as an effective prodrug moiety, enhancing oral bioavailability and protecting the molecule from premature metabolic breakdown. Upon cellular uptake, the active form of the 2'-deoxycytidine analog would be released. Depending on the specific nature of the parent nucleoside core (which could be further modified), the potential mechanisms of action are broad and could include:

-

Inhibition of Viral Polymerases: As seen with many antiviral nucleoside analogs.

-

Inhibition of DNA Methyltransferases (DNMTs): A mechanism employed by drugs like decitabine (5-aza-2'-deoxycytidine), which are used in cancer therapy. [2][13][14]* Chain Termination of DNA Synthesis: A classic mechanism for anticancer and antiviral nucleoside drugs. [1]

The conceptual pathway for its action as a prodrug is illustrated below.

Caption: Conceptual workflow of N-4-anisoyl-2'-deoxycytidine as a cellular prodrug.

Conclusion

N-4-anisoyl-2'-deoxycytidine is a molecule of significant utility, bridging the gap between synthetic organic chemistry and pharmaceutical science. Its primary, well-established role as a protected phosphoramidite has enabled the routine synthesis of complex DNA molecules, fueling advancements in diagnostics, research, and nucleic acid-based therapeutics. Concurrently, the principles of its design—leveraging the N-4-anisoyl group for controlled lability and enhanced lipophilicity—provide a compelling blueprint for its future development as a prodrug. The continued exploration of this and related N-4-acylated nucleosides holds promise for the discovery of next-generation therapies with improved efficacy and pharmacological profiles.

References

-

5-Aza-4'-thio-2'-deoxycytidine, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development. (2021). PubMed. [Link]

-

Aniracetam | C12H13NO3. PubChem, National Institutes of Health. [Link]

-

N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA. (2018). ResearchGate. [Link]

-

N4-Anisoyl-2'-deoxycytidine | C17H19N3O6. PubChem, National Institutes of Health. [Link]

-

N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a Potential New Antitumor Agent. (1977). Cancer Research. [Link]

-

Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. (2020). Digital Commons @ Michigan Tech. [Link]

-

Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy. (2004). Cancer Biology & Therapy. [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

-

N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. (2009). PubMed. [Link]

- Use of N-anisoyl-gamma-aminobutyric acid or p-anisic acid for the manufacture of a pharmaceutical composition.

-

Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PubMed Central, National Institutes of Health. [Link]

-

5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development. (2021). Pharmacological Reviews. [Link]

-

Oligonucleotide synthesis under mild deprotection conditions. (2021). PubMed Central, National Institutes of Health. [Link]

-

Action of 2',2'-difluorodeoxycytidine on DNA synthesis. (1991). PubMed, National Institutes of Health. [Link]

-

Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. (2008). PubMed, National Institutes of Health. [Link]

-

Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-t[15][13][16]riazolo[4,3-a]b[4][13]enzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Naphthaloyl group: A new selective amino protecting group for deoxynucleosides in oligonucleotide synthesis. (1988). ResearchGate. [Link]

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). Journal of Medicinal Chemistry. [Link]

-

N-Protecting group tuning of the enantioselectivity in Strecker reactions of trifluoromethyl ketimines to synthesize quaternary α-trifluoromethyl amino nitriles by ion pair catalysis. (2018). Chemical Communications. [Link]

-

Facile one-pot synthesis of anisaldehyde. (2012). ResearchGate. [Link]

-

4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. (2019). ResearchGate. [Link]

-

Solid Phase Oligonucleotide Synthesis. Biotage. [Link]

-

Aniracetam enhances cortical dopamine and serotonin release via cholinergic and glutamatergic mechanisms in SHRSP. (2012). PubMed. [Link]

Sources

- 1. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 9. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Protecting group tuning of the enantioselectivity in Strecker reactions of trifluoromethyl ketimines to synthesize quaternary α-trifluoromethyl amino nitriles by ion pair catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. biotage.com [biotage.com]

- 12. biosynth.com [biosynth.com]

- 13. 5-Aza-4'-thio-2'-deoxycytidine, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N4-Anisoyl-2'-deoxycytidine | C17H19N3O6 | CID 191072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Aniracetam | C12H13NO3 | CID 2196 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical structure and properties of N-4-anisoyl-2'-deoxycytidine

An In-Depth Technical Guide to N-4-Anisoyl-2'-deoxycytidine: Structure, Properties, and Application in Oligonucleotide Synthesis

This guide provides a comprehensive technical overview of N-4-anisoyl-2'-deoxycytidine, a critical building block in the chemical synthesis of oligonucleotides. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, and its pivotal role as a protected nucleoside. We will explore the rationale behind its use, detailed experimental protocols, and the analytical methods for its characterization, grounding all claims in authoritative scientific literature.

Introduction: The Need for Exocyclic Amine Protection

In the realm of synthetic biology and therapeutics, the precise chemical synthesis of DNA and RNA oligonucleotides is paramount. The process, most commonly achieved via the solid-phase phosphoramidite method, involves the sequential coupling of nucleoside building blocks to a growing chain.[1][2] However, the nucleobases themselves contain reactive functional groups that can interfere with the desired phosphodiester bond formation. Specifically, the exocyclic primary amino group on cytosine (at the N4 position) is nucleophilic and must be "protected" to prevent unwanted side reactions during synthesis.[1][3]

This is where protecting groups become essential.[3][4] They act as temporary masks for reactive moieties, ensuring that reactions occur only at the intended sites.[3] N-4-anisoyl-2'-deoxycytidine is a derivative of 2'-deoxycytidine where the exocyclic amine is protected by an anisoyl group. The choice of this specific group is deliberate, offering a balance of stability throughout the synthesis cycles and lability for efficient removal under mild conditions post-synthesis.[5] This guide elucidates the properties that make N-4-anisoyl-2'-deoxycytidine a valuable tool for creating high-fidelity custom oligonucleotides.

Part 1: Chemical Structure and Physicochemical Properties

The foundational characteristics of N-4-anisoyl-2'-deoxycytidine dictate its handling, reactivity, and application. The molecule is composed of a 2'-deoxyribose sugar, a cytosine base, and the N4-anisoyl protecting group.

Chemical Structure:

-

IUPAC Name: N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide[6]

-

Core Components:

-

2'-deoxycytidine: The fundamental nucleoside unit.

-

Anisoyl Group: A 4-methoxybenzoyl group attached to the exocyclic amine (N4) of the cytosine base. This group is the key to its function in synthesis. The methoxy substituent on the phenyl ring plays a crucial role in modulating the lability of the protecting group, making it easier to remove with basic reagents compared to an unsubstituted benzoyl group.

-

The table below summarizes the key physicochemical properties of N-4-anisoyl-2'-deoxycytidine.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₉N₃O₆ | [6][7] |

| Molecular Weight | 361.35 g/mol | [6][7] |

| Appearance | White to Off-White Solid | [7] |

| Melting Point | 175-180 °C (decomposes) | [7] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [7] |

| Storage Temperature | -20°C for long-term stability | [7] |

| CAS Number | 48212-99-3 | [6][7][8] |

These properties are critical for practical laboratory applications. For instance, its defined melting point range is an indicator of purity, while its solubility dictates the choice of solvents for reaction setups and analytical procedures. The recommended storage at -20°C is essential to prevent degradation over time.

Part 2: Synthesis and Purification Protocol

N-4-anisoyl-2'-deoxycytidine is typically synthesized by the selective acylation of the N4-amino group of 2'-deoxycytidine. The hydroxyl groups on the deoxyribose sugar must be transiently protected to ensure the reaction's regioselectivity.

Experimental Protocol: Synthesis of N-4-anisoyl-2'-deoxycytidine

This protocol describes a common laboratory-scale synthesis. The causality behind each step is explained to provide a self-validating framework.

-

Transient Protection of Sugar Hydroxyls:

-

Step 1.1: Co-evaporate 2'-deoxycytidine with dry pyridine to remove residual water.

-

Step 1.2: Dissolve the dried 2'-deoxycytidine in anhydrous pyridine. Cool the solution in an ice bath.

-

Step 1.3: Add chlorotrimethylsilane (TMSCl) dropwise. The TMS groups will react with the 3'- and 5'-hydroxyl groups, forming a silylated intermediate.

-

Causality: This transient protection is critical. It prevents the highly reactive p-anisoyl chloride from acylating the sugar's hydroxyl groups, thereby directing the acylation exclusively to the N4-amino group of the cytosine base.

-

-

N4-Acylation:

-

Step 2.1: To the same reaction mixture, slowly add a solution of 4-anisoyl chloride in anhydrous pyridine.

-

Step 2.2: Allow the reaction to stir at room temperature for 2-4 hours.

-

Step 2.3 (QC): Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The product spot should be significantly less polar than the starting 2'-deoxycytidine.

-

Causality: 4-anisoyl chloride is the acylating agent. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Deprotection of Silyl Ethers:

-

Step 3.1: Cool the reaction mixture in an ice bath and add cold water to quench any remaining anisoyl chloride.

-

Step 3.2: Add concentrated ammonium hydroxide and stir for 30-60 minutes. This step hydrolyzes the silyl ethers, regenerating the 3'- and 5'-hydroxyl groups.

-

Causality: The silyl protecting groups are labile in aqueous base, allowing for their easy removal without affecting the newly formed and more stable N-anisoyl amide bond.

-

-

Work-up and Purification:

-

Step 4.1: Evaporate the solvent under reduced pressure.

-

Step 4.2: Redissolve the residue in a suitable solvent system (e.g., dichloromethane/methanol).

-

Step 4.3: Purify the crude product using silica gel column chromatography.

-

Step 4.4 (QC): Collect fractions and analyze by TLC. Pool the fractions containing the pure product.

-

Step 4.5: Evaporate the solvent from the pooled fractions to yield N-4-anisoyl-2'-deoxycytidine as a solid.

-

Causality: Chromatography separates the desired product from unreacted starting materials, pyridine, and other side products, ensuring high purity required for subsequent applications like phosphoramidite synthesis.

-

Part 3: Application in Solid-Phase Oligonucleotide Synthesis

The primary application of N-4-anisoyl-2'-deoxycytidine is its conversion into a phosphoramidite building block for use in automated solid-phase oligonucleotide synthesis.[1] The anisoyl group provides robust protection during the synthesis cycles but is removed cleanly at the end.

The Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle adding one nucleotide. The workflow below illustrates the incorporation of an N-4-anisoyl-2'-deoxycytidine phosphoramidite.

Caption: Workflow for Solid-Phase Oligonucleotide Synthesis.

Rationale for Using the Anisoyl Group

Compared to other common protecting groups for cytosine, such as benzoyl (Bz) or acetyl (Ac), the anisoyl group offers distinct advantages. A study evaluating the deprotection rates of various N-acyl groups found that cleavage conditions can be optimized for selectivity.[5] The electron-donating methoxy group on the anisoyl ring makes the amide carbonyl carbon more susceptible to nucleophilic attack by ammonia during the final deprotection step, allowing for faster and cleaner removal than the benzoyl group under certain conditions. This ensures the integrity of the synthesized oligonucleotide, especially for sequences containing sensitive modifications.

Part 4: Deprotection of the Anisoyl Group

After the oligonucleotide chain has been fully assembled, the final step is to cleave it from the solid support and remove all protecting groups.

Experimental Protocol: Cleavage and Deprotection

-

Cleavage from Support & Base Deprotection:

-

Step 1.1: Transfer the solid support (e.g., CPG beads) containing the synthesized oligonucleotide to a vial.

-

Step 1.2: Add concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

-

Step 1.3: Heat the sealed vial at a specified temperature (e.g., 55°C) for several hours.

-

Causality: The strong basic solution serves two purposes. First, it cleaves the ester linkage holding the oligonucleotide to the solid support. Second, it hydrolyzes the protecting groups on the nucleobases, including the N-4-anisoyl group on cytosine, the phosphate protecting groups (e.g., cyanoethyl), and the protecting groups on adenine and guanine.[5]

-

-

Product Isolation:

-

Step 2.1: Cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

-

Step 2.2: Wash the solid support with water and pool the supernatant.

-

Step 2.3: Evaporate the ammonia solution to dryness using a centrifugal evaporator.

-

Step 2.4: Resuspend the crude oligonucleotide pellet in sterile, nuclease-free water.

-

-

Purification (QC):

-

Step 3.1: Purify the deprotected oligonucleotide using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Causality: This final purification step is crucial to remove truncated sequences (from failed capping or coupling steps) and other impurities, yielding a final product of high purity for downstream applications.

-

Part 5: Analytical Characterization

Confirming the identity and purity of N-4-anisoyl-2'-deoxycytidine and the final oligonucleotides synthesized from it requires robust analytical techniques.

| Analytical Method | Purpose | Expected Observations for N-4-anisoyl-2'-deoxycytidine |

| ¹H NMR Spectroscopy | Structural Elucidation | Signals corresponding to the deoxyribose protons, cytosine ring protons, and distinct aromatic protons from the anisoyl group, including a singlet for the methoxy (-OCH₃) protons.[9][10] |

| Mass Spectrometry (MS) | Molecular Weight Verification | A peak corresponding to the exact mass of the molecule [M+H]⁺ or [M+Na]⁺. For example, the monoisotopic mass is 361.1274 Da.[6] High-resolution MS can confirm the elemental composition. |

| HPLC | Purity Assessment | A single major peak in the chromatogram indicates high purity. Retention time is characteristic of the compound under specific column and solvent conditions. |

For the final oligonucleotide product, mass spectrometry (e.g., ESI-MS) is used to confirm that the full-length product has the correct molecular weight, and HPLC or CE (Capillary Electrophoresis) is used to assess its purity.[11][12]

Part 6: Applications in Research and Drug Development

Oligonucleotides synthesized using N-4-anisoyl-2'-deoxycytidine phosphoramidites are indispensable in modern molecular biology and medicine.[1] Key applications include:

-

Antisense Oligonucleotides & siRNA: Custom DNA and RNA strands are used to modulate gene expression, forming the basis of many therapeutic strategies.[1]

-

PCR Primers and Probes: High-purity synthetic DNA is required for DNA amplification, sequencing, and quantitative PCR (qPCR).[1]

-

Diagnostics: Oligonucleotides are used as probes to detect specific DNA or RNA sequences for diagnosing infectious diseases and genetic disorders.[1]

-

Synthetic Genes: Assembling longer DNA constructs from shorter, chemically synthesized fragments is a cornerstone of synthetic biology.[1]

The reliability offered by well-characterized building blocks like N-4-anisoyl-2'-deoxycytidine is fundamental to the success of these advanced applications.

Conclusion

N-4-anisoyl-2'-deoxycytidine is more than just a chemical reagent; it is an enabling tool for precision molecular engineering. Its design, centered on the strategic use of the anisoyl protecting group, provides the stability needed for multi-step synthesis while ensuring gentle and efficient removal. By understanding its chemical properties, synthesis, and application in the context of the phosphoramidite cycle, researchers and drug developers can confidently leverage this molecule to construct high-quality, custom oligonucleotides for a vast array of diagnostic and therapeutic applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 191072, N4-Anisoyl-2'-deoxycytidine. Retrieved from [Link].

-

Pikuta, J., et al. (2019). N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA. ResearchGate. Retrieved from [Link].

-

Wikipedia (2023). Oligonucleotide synthesis. Retrieved from [Link].

-

Olejniczak, A. B., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed. Retrieved from [Link].

-

Tan, M., et al. (2024). Oligodeoxynucleotide Synthesis Under Non-Nucleophilic Deprotection Conditions. Current Protocols. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Protective Groups. Retrieved from [Link].

-

Rons (n.d.). N4-Anisoyl-2'-deoxycytidine 2mg. Retrieved from [Link].

-

Chemie Brunschwig (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link].

-

Huybrechts, T., et al. (2012). Photochemical stability of 4'-azido-2'-deoxy-2'-methylcytidine hydrochloride: structural elucidation of major degradation products by LC-MS and NMR analysis. PubMed. Retrieved from [Link].

-

Roberts, D. W., et al. (2001). Quantitative Analysis of Etheno-2'-Deoxycytidine DNA Adducts Using On-Line Immunoaffinity Chromatography Coupled With LC/ES-MS/MS Detection. Analytical Chemistry. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 132572699, n4-octanoyl-2'-deoxycytidine. Retrieved from [Link].

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link].

-

Roberts, D. W., et al. (2001). Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection. PubMed. Retrieved from [Link].

-

Chillar, K., et al. (2023). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. Retrieved from [Link].

-

Fang, S., et al. (2018). Oligonucleotide synthesis under mild deprotection conditions. PMC. Retrieved from [Link].

-

Kumar, P., et al. (2010). N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. PubMed. Retrieved from [Link].

-

Aoshima, M., et al. (1977). N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a Potential New Antitumor Agent. Cancer Research. Retrieved from [Link].

-

Dikshit, A., et al. (1988). Naphthaloyl group: A new selective amino protecting group for deoxynucleosides in oligonucleotide synthesis. ResearchGate. Retrieved from [Link].

-

Reid, R. T., et al. (2021). 5-Aza-4'-thio-2'-deoxycytidine, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development. PubMed. Retrieved from [Link].

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link].

-

Nair, J., et al. (2012). Identification of 3,N-4-Etheno-5-methyl-2'-deoxycytidine in Human DNA: A New Modified Nucleoside Which May Perturb Genome Methylation. ResearchGate. Retrieved from [Link].

-

Ueno, Y., et al. (2013). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PubMed Central. Retrieved from [Link].

-

de los Santos, C., et al. (2001). Solution structure of a DNA duplex containing the exocyclic lesion 3,N4-etheno-2'-deoxycytidine opposite 2'-deoxyguanosine. PubMed. Retrieved from [Link].

-

Reddy, M. S., et al. (2015). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. ResearchGate. Retrieved from [Link].

-

Rons (n.d.). N4-Anisoyl-2'-deoxycytidine 1mg. Retrieved from [Link].

-

Figueroa, R., et al. (2011). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. ResearchGate. Retrieved from [Link].

-

Saroha, M., et al. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. ResearchGate. Retrieved from [Link].

-

Al-kassas, R., et al. (2018). Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration. ResearchGate. Retrieved from [Link].

-

Yu, J., et al. (2012). Facile one-pot synthesis of anisaldehyde. ResearchGate. Retrieved from [Link].

-

Spickett, C. M. (2014). Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins. ResearchGate. Retrieved from [Link].

Sources

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. Oligonucleotide Synthesis Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. jocpr.com [jocpr.com]

- 5. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N4-Anisoyl-2'-deoxycytidine | C17H19N3O6 | CID 191072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N4-ANISOYL-2'-DEOXYCYTIDINE CAS#: 48212-99-3 [m.chemicalbook.com]

- 8. N4-ANISOYL-2'-DEOXYCYTIDINE | 48212-99-3 [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 2'-Deoxycytidine monohydrate(951-77-9) 1H NMR [m.chemicalbook.com]

- 11. Sci-Hub. Quantitative Analysis of Etheno-2‘-Deoxycytidine DNA Adducts Using On-Line Immunoaffinity Chromatography Coupled With LC/ES-MS/MS Detection / Analytical Chemistry, 2000 [sci-hub.ru]

- 12. Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of N-4-anisoyl-2'-deoxycytidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Nucleoside Analogue Research

N-4-anisoyl-2'-deoxycytidine, a protected nucleoside analogue, is a compound of significant interest in the synthesis of oligonucleotides and the development of novel therapeutic agents. Its chemical structure, featuring a lipophilic anisoyl protecting group on the exocyclic amine of deoxycytidine, plays a crucial role in its reactivity and, most pertinent to this guide, its solubility in various organic solvents. Understanding and predicting the solubility of N-4-anisoyl-2'-deoxycytidine is paramount for its effective use in synthetic chemistry, purification, formulation, and biological screening. Poor solubility can lead to challenges in reaction kinetics, inaccurate concentration measurements, and difficulties in formulation for preclinical studies. This guide provides a comprehensive overview of the solubility of N-4-anisoyl-2'-deoxycytidine in a range of common organic solvents, detailed experimental protocols for its determination, and a logical framework for approaching solubility studies in your own research.

Estimated Solubility Profile of N-4-anisoyl-2'-deoxycytidine

While comprehensive quantitative solubility data for N-4-anisoyl-2'-deoxycytidine is not extensively published, we can infer its likely solubility based on its structural similarity to other N-acylated deoxycytidine analogues and general principles of solvent-solute interactions. The presence of the anisoyl group increases its lipophilicity compared to unprotected deoxycytidine. The following table provides an estimated solubility profile at ambient temperature (approximately 20-25°C).

| Solvent | Solvent Type | Estimated Solubility | Rationale and Insights |

| High Solubility | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | >100 mg/mL | DMSO is an excellent solvent for a wide range of organic molecules, including protected nucleosides, due to its high polarity and ability to act as a hydrogen bond acceptor. Structurally similar N-acetyl-2'-deoxycytidine exhibits high solubility in DMSO (125 mg/mL)[1]. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | >100 mg/mL | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of solvating a wide array of organic compounds. |

| Dichloromethane (DCM) | Nonpolar | High | Protected nucleosides are generally highly soluble in chlorinated solvents[2]. DCM is a versatile solvent for organic synthesis and purification involving protected nucleosides. |

| Chloroform | Nonpolar | High | Similar to DCM, chloroform is a common solvent for protected nucleosides due to its ability to solvate the lipophilic protecting groups effectively[2]. |

| Moderate to Good Solubility | |||

| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | Acetonitrile is a polar aprotic solvent that is often used in chromatography for nucleoside analysis. Protected nucleosides are reported to be highly soluble in acetonitrile[2]. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | THF is a moderately polar ether that can dissolve a range of organic compounds. Its ability to solvate both the polar deoxyribose and the nonpolar anisoyl group contributes to moderate solubility. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate | Ethyl acetate is a common solvent for the extraction and purification of protected nucleosides[2]. |

| Slight to Moderate Solubility | |||

| Methanol (MeOH) | Polar Protic | Slight to Moderate | The solubility in methanol is expected to be moderate. The structurally similar N4-benzoyl-2'-Deoxycytidine is soluble in methanol[3]. The hydroxyl group of methanol can interact with the polar functionalities of the molecule. |

| Ethanol (EtOH) | Polar Protic | Slight | Ethanol is slightly less polar than methanol, which may result in slightly lower solubility. |

| Isopropanol (IPA) | Polar Protic | Slight | Isopropanol is less polar than ethanol, and steric hindrance from the isopropyl group may further reduce its solvating power for this molecule. |

| Low to Insoluble | |||

| Water | Polar Protic | Very Low | The lipophilic anisoyl protecting group significantly reduces the aqueous solubility compared to unprotected deoxycytidine. Protected nucleosides are generally described as being relatively insoluble in water[2]. The related N-acetyl-2'-deoxycytidine has a low solubility in PBS (approx. 2 mg/mL)[4]. |

| Hexane | Nonpolar | Very Low | Hexane is a very nonpolar solvent and is unlikely to effectively solvate the polar deoxyribose and cytidine moieties of the molecule. It is often used as an anti-solvent for the precipitation of protected nucleosides[2]. |

| Diethyl Ether | Nonpolar | Very Low | While an ether like THF, diethyl ether is significantly less polar and a poorer solvent for this compound. |

Experimental Determination of Solubility: A Step-by-Step Guide

For precise and reliable solubility data, experimental determination is essential. The following protocols outline the well-established shake-flask method coupled with two common analytical techniques for quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy.

Diagram of the Experimental Workflow

Caption: Workflow for determining the solubility of N-4-anisoyl-2'-deoxycytidine.

Protocol 1: Solubility Determination by the Shake-Flask Method with HPLC Analysis

This method is highly accurate and specific, allowing for the separation of the analyte from any potential impurities.

1. Materials and Reagents:

-

N-4-anisoyl-2'-deoxycytidine (solid)

-

Organic solvents of interest (HPLC grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase components (e.g., HPLC grade acetonitrile and water with a suitable buffer like ammonium acetate)

2. Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of N-4-anisoyl-2'-deoxycytidine to a series of vials. The excess solid should be visually apparent.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker and agitate at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.[5]

-

After equilibration, allow the vials to stand at the same constant temperature to allow the excess solid to settle.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw a sample of the clear supernatant. To avoid disturbing the solid, it is recommended to centrifuge the vials and then sample the supernatant, or to use a syringe filter to separate the solid.

-

Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of N-4-anisoyl-2'-deoxycytidine of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample of the saturated solution.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility by multiplying the concentration by the dilution factor.

-

Hypothetical HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and 20 mM ammonium acetate buffer (pH 5.4).[6]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm[6]

-

Injection Volume: 10 µL

Diagram of HPLC Analysis

Caption: Key components of the HPLC system for solubility analysis.

Protocol 2: Solubility Determination by UV-Vis Spectroscopy

This method is faster and requires less sophisticated equipment than HPLC, but it is less specific and assumes that N-4-anisoyl-2'-deoxycytidine is the only component absorbing at the analytical wavelength.

1. Materials and Reagents:

-

N-4-anisoyl-2'-deoxycytidine (solid)

-

Organic solvents of interest (UV grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Determination of Analytical Wavelength (λmax):

-

Prepare a dilute solution of N-4-anisoyl-2'-deoxycytidine in the solvent of interest.

-

Scan the solution in the UV-Vis spectrophotometer (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax). For nucleoside analogues, this is typically around 260-280 nm.[7]

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of N-4-anisoyl-2'-deoxycytidine of known concentration in the chosen solvent.

-

Prepare a series of standard solutions by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), in accordance with the Beer-Lambert law.[8]

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the shake-flask protocol above.

-

After equilibration and separation of the solid, dilute the clear supernatant with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility by multiplying the concentration by the dilution factor.

-

Conclusion: Applying Solubility Data for Enhanced Research Outcomes

A thorough understanding of the solubility of N-4-anisoyl-2'-deoxycytidine is a cornerstone of its successful application in research and development. The provided estimated solubility profile serves as a valuable starting point for solvent selection, while the detailed experimental protocols offer a robust framework for obtaining precise and accurate solubility data. By investing the time to characterize the solubility of this important nucleoside analogue, researchers can optimize reaction conditions, ensure the reliability of experimental results, and accelerate the development of novel oligonucleotide-based therapeutics and diagnostics.

References

- Selective solvent extraction for the purification of protected nucleosides.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io; 2024.

- N4-benzoyl-2'-Deoxycytidine. Cayman Chemical.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.

- N-Acetyl-2′-deoxycytidine (N4-Acetyl-2'-deoxycytidine). MedchemExpress.com.

- Determination of aqueous solubility by heating and equilibr

- How can you use UV spectroscopy to distinguish between the compou... Study Prep in Pearson+.

- Nucleoside Analogs: A Review of Its Source and Separ

- How to find solubilities of drugs by using uv-visible spectroscopy?

- UV-Visible Spectroscopy | Labor

- Nucleobases analyzed by HPLC - AppNote. MicroSolv.

- Nucleoside analysis with high performance liquid chrom

- Base composition analysis of nucleosides using HPLC. PubMed.

- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.

- N4-Acetylcytidine - PRODUCT INFORM

- Can you check the solubility of a drug using just a UV-vis spectrophotometer? Reddit; 2013.

- N4-Benzoyl-2'-Deoxycytidine | Lipid | Nucleosides | CAS#4836-13-9. MedKoo Biosciences.

- N4-Anisoyl-2'-deoxycytidine | C17H19N3O6 | CID 191072. PubChem.

- Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. PMC - PubMed Central.

- The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents. PMC - NIH.

- N4-Acetyl-2'-deoxycytidine. TargetMol.

- N4-Benzoyl-2'-deoxycytidine | Biochemical Assay Reagent. MedChemExpress.

- N4-Acetyl-2'-deoxycytidine | C11H15N3O5 | CID 11346228. PubChem.

- N4-Benzoyl-2'-deoxycytidine | C16H17N3O5 | CID 9797617. PubChem.

- N4-Acetyl-2'-Deoxycytidine | CAS#32909-05-0 | Nucleoside. MedKoo Biosciences.

- Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxid

- A-Benzoyl-2-methylbenzohydrazide: An In-depth Technical Guide to its Solubility in Organic Solvents. Benchchem.

- Identification by UV resonance Raman spectroscopy of an imino tautomer of 5-hydroxy-2′-deoxycytidine, a powerful base analog transition mutagen with a much higher unfavored tautomer frequency than that of the natural residue 2′-deoxycytidine.

- The solubilities of denatured proteins in different organic solvents. SciSpace.

- Nucleosides and nucleotides. Part 214: thermal stability of triplexes containing 4'alpha-C-aminoalkyl-2'-deoxynucleosides. PubMed.

- UV-Vis spectra of control and treated samples of anisole.

- Experimental UV-vis optical absorption spectra of studied compounds as...

- The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange. MDPI.

Sources

- 1. medchemexpress.com [medchemexpress.com]